

The Impact of (+)-SHIN1 on Purine Synthesis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1 is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase. These enzymes are critical components of one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction provides the essential one-carbon units required for the de novo synthesis of purines and thymidylate. By inhibiting SHMT1 and SHMT2, (+)-SHIN1 effectively disrupts the supply of one-carbon units, leading to a significant reduction in purine biosynthesis and subsequent depletion of nucleotide triphosphates. This guide provides an in-depth technical overview of the effects of (+)-SHIN1 on purine synthesis, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

One-carbon metabolism is a fundamental network of biochemical reactions essential for cellular proliferation and maintenance. It is responsible for the synthesis of a variety of critical biomolecules, including purines, thymidylate, and certain amino acids.[1][2] Serine hydroxymethyltransferase (SHMT) plays a pivotal role in this network, with isoforms located in the cytoplasm (SHMT1) and mitochondria (SHMT2).[1][3] These enzymes are the primary source of one-carbon units in many cancer cells, making them an attractive target for therapeutic intervention.[2]

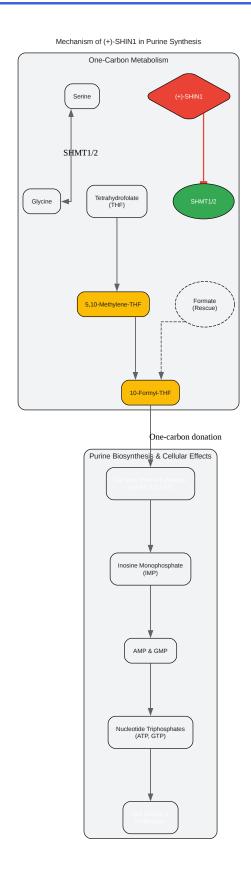


(+)-SHIN1 is a pyrazolopyran-based small molecule inhibitor designed to target both SHMT1 and SHMT2.[4] Its mechanism of action involves the competitive inhibition of the folate binding site on these enzymes.[5] This inhibition leads to a cascade of metabolic consequences, most notably the impairment of de novo purine synthesis, which ultimately results in cell growth arrest and, in some cases, cell death.[4][6] This technical guide will delve into the specific effects of (+)-SHIN1 on the purine synthesis pathway, presenting key quantitative data and detailed experimental methodologies.

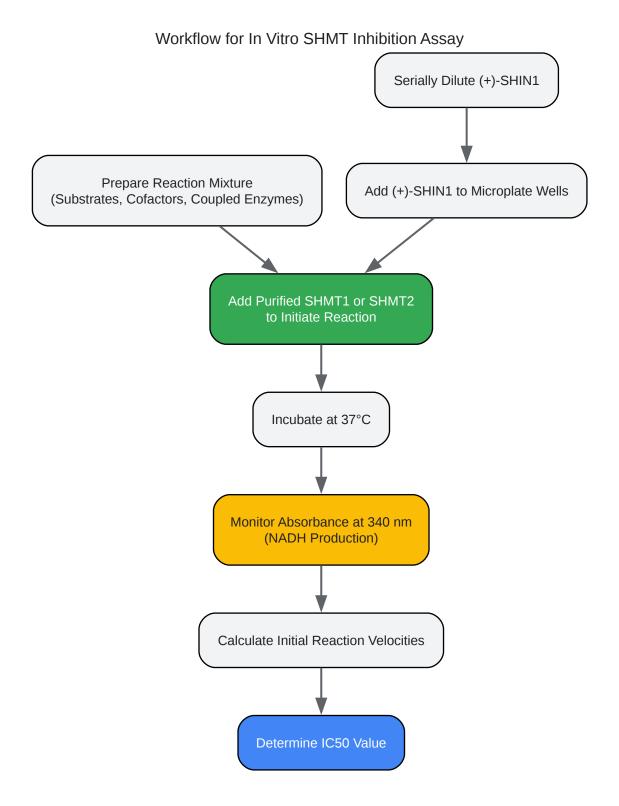
Mechanism of Action of (+)-SHIN1

(+)-SHIN1 exerts its effects by directly inhibiting the enzymatic activity of SHMT1 and SHMT2. [6][7] This inhibition blocks the production of 5,10-methylenetetrahydrofolate, a crucial one-carbon donor for two key steps in the de novo purine synthesis pathway catalyzed by glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICART).[8] The resulting depletion of one-carbon units leads to an accumulation of upstream purine biosynthetic intermediates and a decrease in the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[4]



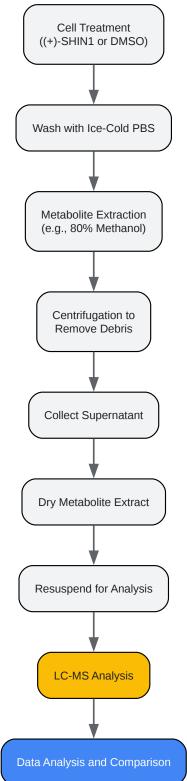












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